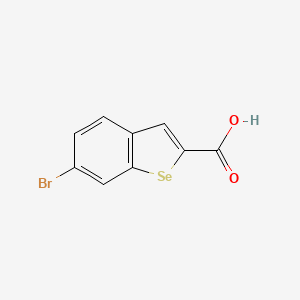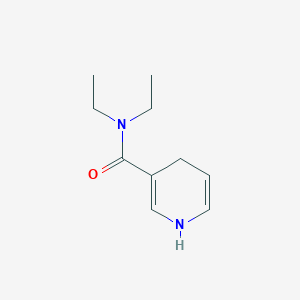
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse biological activities and pharmaceutical applications. The 1,4-dihydropyridine scaffold is a crucial structure in medicinal chemistry, often used in the development of drugs such as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,4-dihydropyridine-3-carboxamide typically involves the Hantzsch reaction, a multi-component reaction that combines an aldehyde, a β-ketoester, and ammonia or an amine. This reaction proceeds through a cyclo-condensation mechanism to form the dihydropyridine ring. For this compound, diethylamine is used as the amine component.
Industrial Production Methods
Industrial production of 1,4-dihydropyridine derivatives often employs solvent-free conditions and heterogeneous catalysts to enhance efficiency and sustainability. For example, magnesium ferrite nanoparticles (MgFe2O4) have been used as a reusable catalyst in the solvent-free synthesis of 1,4-dihydropyridines .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution reactions can introduce various functional groups onto the dihydropyridine ring.
Scientific Research Applications
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are used in the study of calcium channel modulation and other biological processes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,4-dihydropyridine-3-carboxamide involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension.
Uniqueness
N,N-Diethyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific diethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may affect the compound’s solubility, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
63942-72-3 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N,N-diethyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)10(13)9-6-5-7-11-8-9/h5,7-8,11H,3-4,6H2,1-2H3 |
InChI Key |
DHQVNBRYGGQANW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CNC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


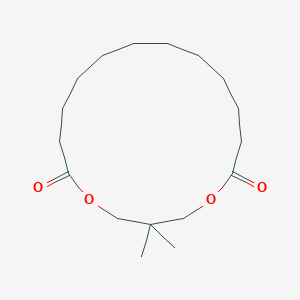
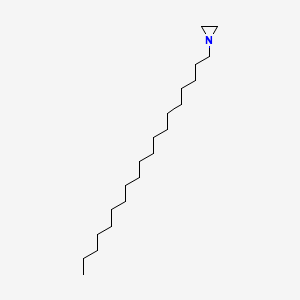

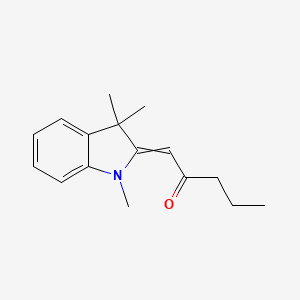
![2-{2-[(2-Methylbutan-2-yl)peroxy]propan-2-yl}phenol](/img/structure/B14488798.png)

![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
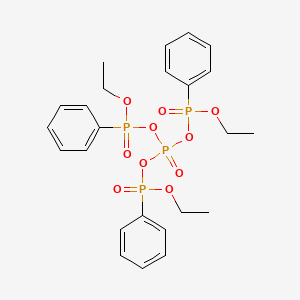
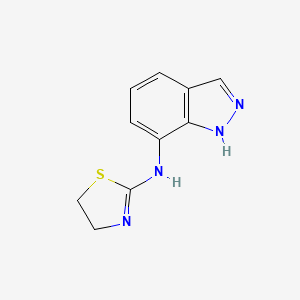

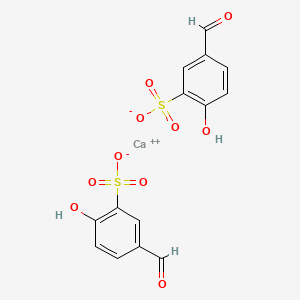

![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)
